2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide
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Overview
Description
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide is a complex organic compound that features a unique combination of indole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, which can be synthesized through the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . The quinoline moiety can be introduced through a series of condensation reactions involving suitable starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and bases (e.g., NaH, KOtBu). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinoline moiety may contribute to the compound’s ability to intercalate into DNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-indol-3-yl)-N,N-dimethylethanamine: This compound shares the indole moiety but differs in its overall structure and functional groups.
1H-Benz[e]indolium, 3-(2-carboxyethyl)-2-[2-[3-[2-[3-(2-carboxyethyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, inner salt: Another indole derivative with distinct structural features and applications.
Uniqueness
The uniqueness of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide lies in its combination of indole and quinoline moieties, which confer a range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H27N3O3S2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-N,N-diethyl-4-methylquinoline-6-sulfonamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-4-26(5-2)32(29,30)19-10-11-21-20(15-19)17(3)14-23(25-21)31-16-24(28)27-13-12-18-8-6-7-9-22(18)27/h6-11,14-15H,4-5,12-13,16H2,1-3H3 |
InChI Key |
VELJZDFFUGLACE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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